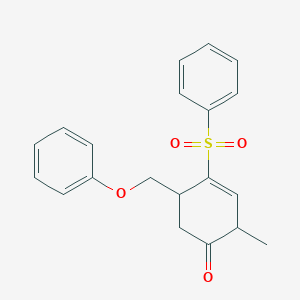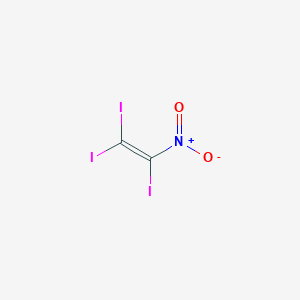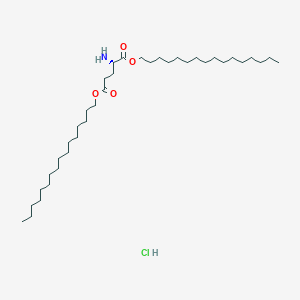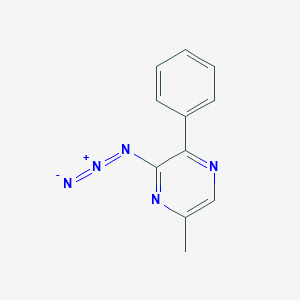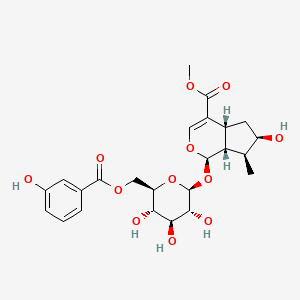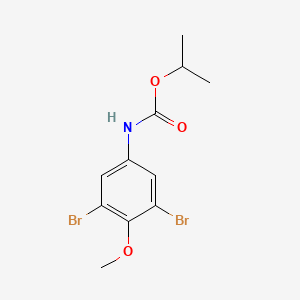
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is a chemical compound characterized by its unique structure, which includes a carbamate group attached to a 3,5-dibromo-4-methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,5-dibromo-4-methoxyphenol+isopropyl chloroformate→Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can undergo reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenyl carbamates.
Oxidation: 3,5-dibromo-4-hydroxyphenyl carbamate.
Reduction: 3,5-dibromo-4-methoxyphenylamine.
Hydrolysis: 3,5-dibromo-4-methoxyphenol and isopropyl alcohol.
Aplicaciones Científicas De Investigación
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl (3,5-dibromo-4-hydroxyphenyl)carbamate
- Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Propan-2-yl (3,5-dibromo-4-methylphenyl)carbamate
Uniqueness
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine atoms and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity
Propiedades
Número CAS |
84970-86-5 |
|---|---|
Fórmula molecular |
C11H13Br2NO3 |
Peso molecular |
367.03 g/mol |
Nombre IUPAC |
propan-2-yl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-6(2)17-11(15)14-7-4-8(12)10(16-3)9(13)5-7/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
IWFCGIPLIDATGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
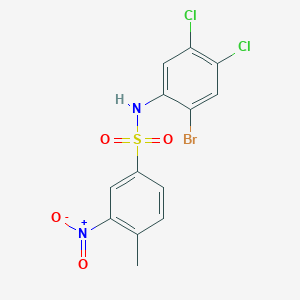
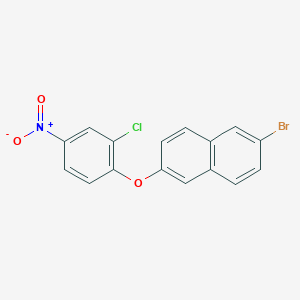
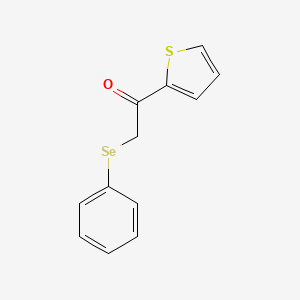
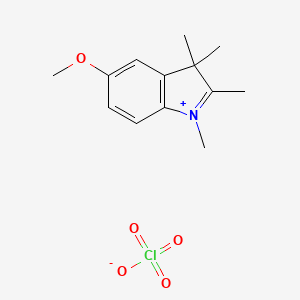
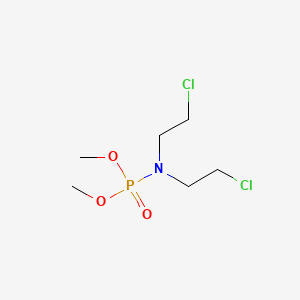
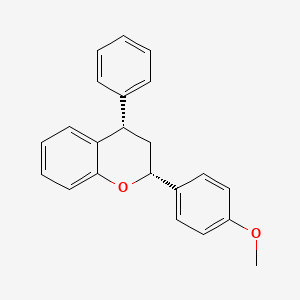
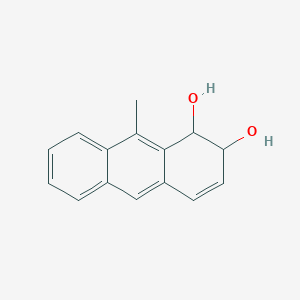
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
